Bis(4-methoxyphenyl)chlorophosphine CAS number 13685-30-8
Bis(4-methoxyphenyl)chlorophosphine CAS number 13685-30-8
An in-depth technical monograph on Bis(4-methoxyphenyl)chlorophosphine , designed for researchers and drug development professionals.
CAS Number: 13685-30-8
Synonyms: Chlorobis(4-methoxyphenyl)phosphine;
Executive Summary
Bis(4-methoxyphenyl)chlorophosphine is a specialized organophosphorus intermediate used primarily to synthesize electron-rich phosphine ligands. Distinguished by the para-methoxy groups on the phenyl rings, this compound offers enhanced electron-donating capability compared to the standard chlorodiphenylphosphine (
Chemical Architecture & Properties[1]
Electronic & Steric Profile
The utility of CAS 13685-30-8 lies in its ability to tune the electronic properties of a catalyst.
-
Electronic Effect: The methoxy group (
) is a strong -acceptor but a powerful -donor. In the para position, the resonance effect dominates, increasing the electron density at the phosphorus atom. This lowers the oxidation potential of derived ligands and increases the basicity ( of the conjugate acid). -
Steric Bulk: The steric demand (Tolman Cone Angle) is similar to
(~127°), but the methoxy groups can induce specific distal steric interactions in crowded transition metal complexes.
Physical Data Table
| Property | Specification | Notes |
| Appearance | White to off-white crystalline solid | Often supercools to a viscous liquid if impure. |
| Melting Point | 62 – 66 °C | Sharp melting point indicates high purity. |
| Boiling Point | ~140 °C at 1.5 mmHg | High vacuum required for distillation. |
| Downfield from | ||
| Solubility | THF, Toluene, | Reacts violently with water/alcohols. |
| Stability | Moisture & Air Sensitive | Hydrolyzes to phosphinous acid/oxide. |
Synthesis & Purification Protocol
Objective: Synthesis of Bis(4-methoxyphenyl)chlorophosphine via the Grignard route. Scale: Laboratory (10–50 mmol scale).
Reaction Logic
The synthesis utilizes a nucleophilic substitution on phosphorus trichloride (
Step-by-Step Methodology
Reagents:
-
Phosphorus trichloride (
), freshly distilled. -
4-Methoxyphenylmagnesium bromide (1.0 M in THF).
-
Solvent: Anhydrous THF or Diethyl Ether (dried over Na/Benzophenone).
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout.
-
PCl3 Charge: Charge the flask with
(1.0 equiv) and anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).-
Expert Insight: Cooling is critical. Higher temperatures favor the formation of the tris-substituted impurity (
), which is difficult to separate.
-
-
Grignard Addition: Transfer the 4-methoxyphenylmagnesium bromide (2.0 equiv) to the addition funnel. Add dropwise over 2–3 hours.
-
Rate Control: The addition must be slow to ensure
is always in local excess during the early stages, favoring mono- and then di-substitution.
-
-
Warm-up: Allow the mixture to warm slowly to room temperature overnight (12–16 hours). A white precipitate (
salts) will form. -
Filtration: Filter the mixture under an inert atmosphere (using a Schlenk frit) to remove magnesium salts. Wash the cake with dry ether.
-
Concentration: Remove the solvent from the filtrate under reduced pressure (Schlenk line).
-
Purification: The residue is a crude oil/solid.
-
Method A (Distillation): Vacuum distillation (high vacuum, <1 mmHg).
-
Method B (Recrystallization): If solid, recrystallize from hot hexane/toluene under inert atmosphere.
-
Visualization: Synthesis Workflow
Figure 1: Controlled synthesis workflow ensuring selectivity for the diarylchlorophosphine species.
Applications in Ligand Design
Precursor for Chiral and Achiral Ligands
CAS 13685-30-8 is the "chloride key" for accessing a library of phosphine ligands.
-
Reaction with Organolithiums: Reacting with alkyl-lithiums (e.g.,
) yields mixed alkyl-aryl phosphines ( ), which are crucial for bulky, electron-rich ligands used in C-N coupling. -
Diphosphine Synthesis: Reaction with diamine backbones or di-lithio species yields chelating diphosphines (e.g., DIPAMP derivatives).
Catalytic Cycle Influence
In palladium-catalyzed cycles, the electron-rich nature of the ligand (derived from this precursor) accelerates the Oxidative Addition step, which is often the rate-determining step for aryl chlorides.
Figure 2: Impact of the electron-rich methoxy-substituted ligand on the catalytic cycle.
Handling, Safety, and Stability (E-E-A-T)
Critical Hazards
-
Corrosivity: This compound hydrolyzes to produce HCl and phosphinous acids. It causes severe skin burns and eye damage (Skin Corr. 1B).
-
Air Sensitivity: While less pyrophoric than trialkylphosphines, it oxidizes in air to the phosphinic chloride or phosphine oxide.
Storage Protocol
-
Atmosphere: Store strictly under Argon or Nitrogen.
-
Container: Schlenk tubes or glovebox storage recommended.
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Self-Validating Check: Upon opening, if the white solid has turned to a sticky, fuming liquid or has a strong acid smell (HCl), significant hydrolysis has occurred.
References
-
Sigma-Aldrich. Bis(4-methoxyphenyl)chlorophosphine Product Specification and Safety Data Sheet. Link
-
ChemicalBook. Synthesis and Reaction Data for CAS 13685-30-8. Link
-
National Institutes of Health (PubChem). Compound Summary: Chlorobis(4-methoxyphenyl)phosphine. Link
-
Organic Chemistry Portal. Phosphine Ligands in Catalysis: Electronic Parameters. Link
-
PrepChem. General Procedures for Diarylchlorophosphine Synthesis. Link
